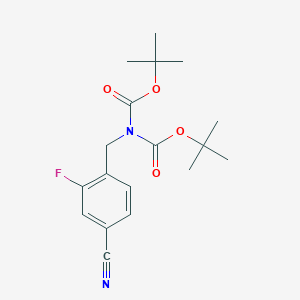
N,N-DI-T-Boc-4-(aminomethyl)-3-fluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-DI-T-Boc-4-(aminomethyl)-3-fluorobenzonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzonitrile core substituted with an aminomethyl group and a fluorine atom, along with two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DI-T-Boc-4-(aminomethyl)-3-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Nitration: Introduction of the nitrile group to the benzene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the benzene ring.
Aminomethylation: Introduction of the aminomethyl group.
Protection: Addition of Boc protecting groups to the nitrogen atoms.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability.
化学反应分析
Types of Reactions
N,N-DI-T-Boc-4-(aminomethyl)-3-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the aminomethyl group to a corresponding amide or nitrile.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce primary amines.
科学研究应用
N,N-DI-T-Boc-4-(aminomethyl)-3-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用机制
The mechanism by which N,N-DI-T-Boc-4-(aminomethyl)-3-fluorobenzonitrile exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
N,N-DI-T-Boc-4-(aminomethyl)-3-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.
N,N-DI-T-Boc-4-(aminomethyl)-3-bromobenzonitrile: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
N,N-DI-T-Boc-4-(aminomethyl)-3-fluorobenzonitrile is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity.
属性
CAS 编号 |
1196152-39-2 |
|---|---|
分子式 |
C18H23FN2O4 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
tert-butyl N-[(4-cyano-2-fluorophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H23FN2O4/c1-17(2,3)24-15(22)21(16(23)25-18(4,5)6)11-13-8-7-12(10-20)9-14(13)19/h7-9H,11H2,1-6H3 |
InChI 键 |
UGPTYXIGJWPWPA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(CC1=C(C=C(C=C1)C#N)F)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


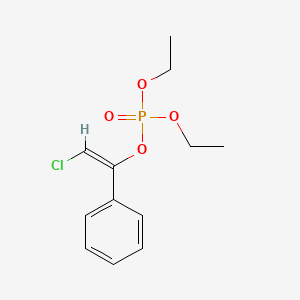
![18-(2-Hydroxyethyl)-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B14134740.png)
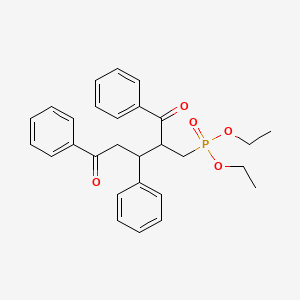
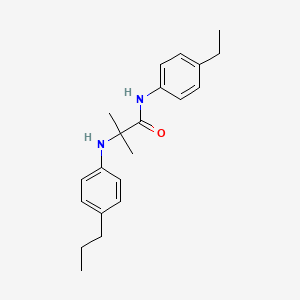
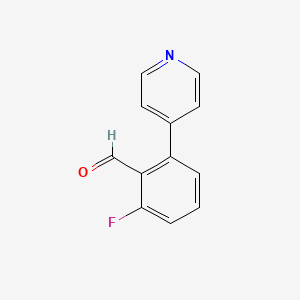
![Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B14134759.png)


![Piperidine, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B14134784.png)
![5-Oxo-5-[(1-phenylpyrazol-3-yl)amino]-2-propylpentanoic acid](/img/structure/B14134796.png)
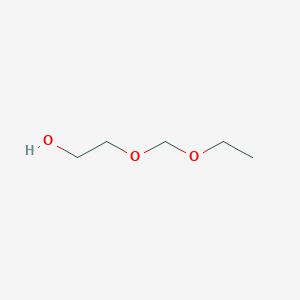
![1,1-Dimethylethyl 1,2-dihydro-5-(phenylmethoxy)-1-[[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]methyl]-3H-benz[e]indole-3-carboxylate](/img/structure/B14134799.png)
![N-(4-chlorobenzyl)-2-{[4-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B14134807.png)

